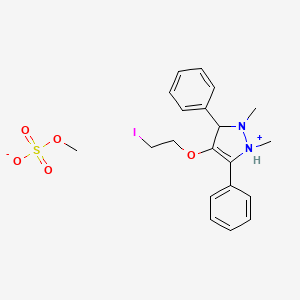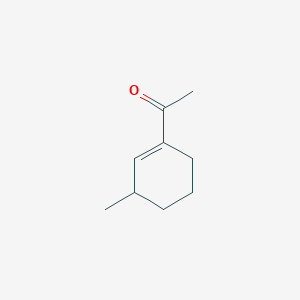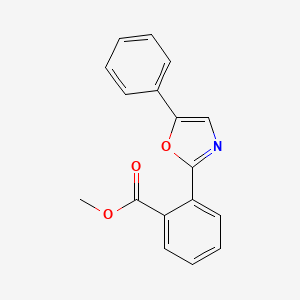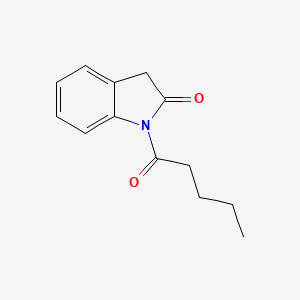
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3,4-dibutoxyphenyl derivatives with 2,2,2-trichloroethyl precursors under specific conditions. Common methods include:
Epoxidation Reactions: Using peracids like m-chloroperbenzoic acid (m-CPBA) to convert alkenes to epoxides.
Halohydrin Formation: Reacting alkenes with halogens and then treating with a base to form the epoxide.
Industrial Production Methods
Industrial production may involve large-scale epoxidation processes using continuous flow reactors to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions may lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
科学研究应用
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactive epoxide group.
Materials Science: Used in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with a chloromethyl group.
Cyclohexene Oxide: An epoxide with a cyclohexyl group.
Uniqueness
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is unique due to the presence of both dibutoxyphenyl and trichloroethyl groups, which may impart specific reactivity and properties not found in other epoxides.
属性
CAS 编号 |
58993-50-3 |
|---|---|
分子式 |
C18H25Cl3O3 |
分子量 |
395.7 g/mol |
IUPAC 名称 |
2-(3,4-dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C18H25Cl3O3/c1-3-5-9-22-15-8-7-14(11-16(15)23-10-6-4-2)17(13-24-17)12-18(19,20)21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChI 键 |
XTEQVPZGURKJRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C2(CO2)CC(Cl)(Cl)Cl)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


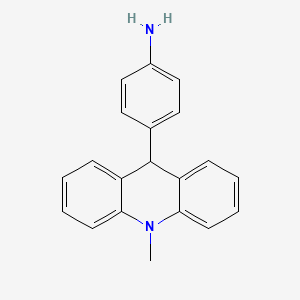
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
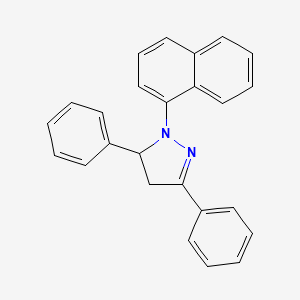
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
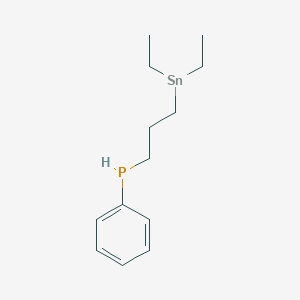
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
